4',5-Dihydroxydiclofenac
Overview
Description
4’,5-Dihydroxydiclofenac is a monocarboxylic acid that serves as a metabolite of diclofenac. It is characterized by the presence of two hydroxyl groups at the 4’ and 5’ positions of the diclofenac molecule. This compound is known for its role as a drug allergen and drug metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’,5-Dihydroxydiclofenac is typically synthesized through the hydroxylation of diclofenacThe hydroxylation can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of 4’,5-Dihydroxydiclofenac involves the use of human hepatocytes or liver microsomes to catalyze the hydroxylation of diclofenac. This biotransformation process is facilitated by cytochrome P450 enzymes, particularly CYP2C9 .
Chemical Reactions Analysis
Types of Reactions: 4’,5-Dihydroxydiclofenac undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl groups can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups back to their corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
4’,5-Dihydroxydiclofenac has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of diclofenac metabolism.
Biology: Investigated for its role in drug metabolism and potential toxicological effects.
Medicine: Studied for its potential as a biomarker for diclofenac exposure and its implications in drug-induced liver injury.
Industry: Utilized in the development of biocatalysts for the production of hydroxylated metabolites
Mechanism of Action
The mechanism of action of 4’,5-Dihydroxydiclofenac involves its interaction with cytochrome P450 enzymes, particularly CYP2C9. This enzyme catalyzes the hydroxylation of diclofenac, leading to the formation of 4’,5-Dihydroxydiclofenac. The compound can further undergo metabolic transformations, contributing to its role as a drug metabolite .
Comparison with Similar Compounds
4’-Hydroxydiclofenac: Another hydroxylated metabolite of diclofenac, differing by the position of the hydroxyl group.
5-Hydroxydiclofenac: Similar to 4’,5-Dihydroxydiclofenac but with a single hydroxyl group at the 5’ position.
N,5-Dihydroxydiclofenac: A metabolite with additional hydroxylation at the nitrogen atom
Uniqueness: 4’,5-Dihydroxydiclofenac is unique due to the presence of two hydroxyl groups at specific positions, which influences its chemical reactivity and biological activity. This dual hydroxylation distinguishes it from other diclofenac metabolites and contributes to its specific roles in drug metabolism and potential toxicological effects .
Properties
IUPAC Name |
2-[2-(2,6-dichloro-4-hydroxyanilino)-5-hydroxyphenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZFITWJHHNHAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70219061 | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69002-86-4 | |
Record name | 4′,5-Dihydroxydiclofenac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69002-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069002864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5-Dihydroxydiclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70219061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69002-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',5-DIHYDROXYDICLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6US4Q8M8J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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